molecular formula C14H13F3N2O B2605157 N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide CAS No. 2411310-23-9

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide

Cat. No.: B2605157
CAS No.: 2411310-23-9
M. Wt: 282.266
InChI Key: JTMCGOMCBGJZRL-UHFFFAOYSA-N
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Description

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyano group, a trifluoromethylphenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzylamine and acrylonitrile.

    Formation of Intermediate: The first step involves the reaction of 3-(trifluoromethyl)benzylamine with acrylonitrile under basic conditions to form an intermediate N-(1-cyanoethyl)-3-(trifluoromethyl)benzylamine.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with acryloyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Interaction: The compound might intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanoethyl)-N-phenylprop-2-enamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    N-(1-Cyanoethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.

    N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-enamide: Contains an additional carbon in the alkenyl chain, which may influence its chemical behavior.

Uniqueness

N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c1-3-13(20)19(10(2)8-18)9-11-5-4-6-12(7-11)14(15,16)17/h3-7,10H,1,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMCGOMCBGJZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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